5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Lipophilicity Drug Design Physicochemical Profiling

Medicinal chemistry teams optimizing kinase inhibitors require regioisomerically pure building blocks with validated LogP. 5-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1067193-37-6) delivers: • LogP 1.40 - 2.8× higher lipophilicity vs. non-fluorinated parent (LogP 0.50), enabling passive permeability optimization • Validated scaffold for LSD1 inhibitor chemotype (enzymatic IC₅₀ = 3.1 nM) and H⁺/K⁺-ATPase P-CAB programs • Fragment Rule-of-Three compliant (MW 180.14, TPSA 65.98 Ų) for FBDD library assembly Available at ≥98% purity with global shipping.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
Cat. No. B12278675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=C2C(=CNC2=CN=C1F)C(=O)O
InChIInChI=1S/C8H5FN2O2/c9-7-1-4-5(8(12)13)2-10-6(4)3-11-7/h1-3,10H,(H,12,13)
InChIKeyCAAFPJNFWUVWEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: Physicochemical Profile


5-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1067193-37-6; synonym: 5-fluoro-6-azaindole-3-carboxylic acid) is a bicyclic heteroaromatic building block comprising a pyrrole ring fused to a pyridine ring at the [2,3-c] junction, with a fluorine substituent at the 5-position and a carboxylic acid group at the 3-position . It belongs to the 6-azaindole class of privileged scaffolds widely employed in medicinal chemistry for kinase inhibitor design and targeted therapeutic development [1]. Key procurement-relevant properties include a molecular formula of C₈H₅FN₂O₂, molecular weight of 180.14 g/mol, calculated LogP of 1.40, topological polar surface area (TPSA) of 65.98 Ų, two hydrogen bond donors, and two hydrogen bond acceptors . The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% .

Why This Scaffold Cannot Be Interchanged with Analogs


Pyrrolo[2,3-c]pyridine-3-carboxylic acid derivatives are not functionally interchangeable despite sharing a common core scaffold. The position of the fluorine substituent and the ring fusion pattern (6-azaindole vs. 7-azaindole) critically modulate lipophilicity, electronic distribution, and hydrogen-bonding capacity, which directly influence downstream synthetic derivatization efficiency and the pharmacological properties of final compounds [1]. For instance, the 5-fluoro substitution on the [2,3-c] scaffold yields a calculated LogP of 1.40, which is markedly different from the non-fluorinated parent (LogP 0.50) , the 4-fluoro regioisomer (LogP 0.54) , and the [2,3-b] ring-fusion isomer (LogP 2.05) . Substituting any of these analogs without verifying the specific fluoro-regioisomer and ring-fusion identity introduces uncontrolled variability in lipophilicity-driven properties such as membrane permeability, metabolic stability, and target binding kinetics in the final drug candidates [1].

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Gain vs. Non-Fluorinated Parent

The 5-fluoro substitution on the pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold increases the calculated LogP from 0.50 (non-fluorinated parent, CAS 67058-74-6) to 1.40 (target compound, CAS 1067193-37-6), representing a 2.8-fold increase in octanol-water partition coefficient . This shift is consistent with the established role of fluorine in modulating lipophilicity without substantially altering molecular size or TPSA (both compounds share TPSA = 65.98 Ų) [1]. The increased LogP is expected to enhance passive membrane permeability of downstream derivatives, a critical parameter in CNS drug discovery and intracellular target engagement [1].

Lipophilicity Drug Design Physicochemical Profiling

Lipophilicity Divergence Between Regioisomers

Among the fluoro-substituted pyrrolo[2,3-c]pyridine-3-carboxylic acid regioisomers, the 5-fluoro derivative (target compound) exhibits a calculated LogP of 1.40, which is 2.6-fold higher than the 4-fluoro regioisomer (LogP = 0.54, CAS 1190320-51-4) . Both compounds share the identical molecular formula (C₈H₅FN₂O₂), molecular weight (180.14), and TPSA, yet the differential placement of fluorine produces a pronounced divergence in lipophilicity . This regioisomer-dependent LogP difference is attributed to the varying electronic effects of fluorine at the 5-position (para-like to the pyridine nitrogen) versus the 4-position (meta-like), which alters the dipole moment and hydrogen-bonding potential of the heterocyclic core [1].

Regioisomerism Lipophilicity Structure-Activity Relationships

6-Azaindole vs. 7-Azaindole Scaffold Topology

The 6-azaindole scaffold (pyrrolo[2,3-c]pyridine) and the 7-azaindole scaffold (pyrrolo[2,3-b]pyridine) are structurally distinct despite sharing the same molecular formula. The 5-fluoro-6-azaindole-3-carboxylic acid (target, CAS 1067193-37-6) has a calculated LogP of 1.40, whereas the 5-fluoro-7-azaindole-3-carboxylic acid (CAS 1067193-34-3) has a LogP of 2.05, a 1.46-fold higher value . This difference arises from the altered nitrogen position within the pyridine ring, which affects both the electronic distribution and the orientation of hydrogen-bonding interactions [1]. In kinase inhibitor design, the 6-azaindole core has been specifically exploited for LSD1 inhibition (compound 46: IC₅₀ = 3.1 nM) [2], while the 7-azaindole core has been more extensively pursued for ABL/SRC kinase inhibition , demonstrating that the ring-fusion topology directs target selectivity profiles.

Azaindole Isomers Kinase Inhibitor Scaffolds Ring-Fusion Topology

Hydrogen Bond Donor/Acceptor Architecture

5-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid presents a specific hydrogen-bonding architecture with 2 H-bond donors (pyrrole NH and carboxylic acid OH) and 2 H-bond acceptors (pyridine N and carboxylic acid C=O), yielding a TPSA of 65.98 Ų . This profile is identical to the non-fluorinated parent and the [2,3-b] isomer , but the combination of identical TPSA with differentiated LogP (1.40 vs. 0.50 and 2.05, respectively) provides a unique physicochemical signature. In contrast, carboxylic acid positional isomers such as 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 920978-94-5) and 5-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid present different H-bond donor/acceptor spatial arrangements despite identical molecular formulas, which alter molecular recognition in target binding sites . The 3-carboxylic acid position is specifically exploited in kinase inhibitor pharmacophore models where the carboxylic acid engages in conserved salt-bridge interactions with catalytic lysine residues [1].

Hydrogen Bonding Molecular Recognition Physicochemical Properties

Commercial Purity Benchmarking Across Vendors

Commercially available purity levels for 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid range from 95% (AKSci, CAS 1067193-37-6, Product Code 5164DT) to 98% (Leyan, Product No. 1541369) . The closely related 4-fluoro regioisomer (CAS 1190320-51-4) is available at ≥97% purity from MolCore , while the 7-fluoro regioisomer (CAS 1067193-35-4) is available at ≥98% purity . The non-fluorinated parent (CAS 67058-74-6) is available at 95% (AKSci) to 97% (Bidepharm) . The comparable purity ranges across analogs mean that the primary procurement differentiation lies in regioisomeric identity verification and accompanying analytical documentation (HPLC, NMR, MS) rather than absolute purity percentage alone. The target compound carries GHS hazard statements H302, H315, H319, and H335, consistent with other fluorinated azaindole carboxylic acids .

Procurement Quality Control Synthetic Reliability

Enabling Role in LSD1 Inhibitor Discovery

The pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold served as the core template in a 2023 discovery program that yielded compound 46, a reversible LSD1 inhibitor with an enzymatic IC₅₀ of 3.1 nM and antiproliferative IC₅₀ values of 0.6 nM (MV4;11 acute leukemia) and 1.1 nM (H1417 small-cell lung cancer) [1]. The 5-fluoro derivative of this scaffold is the direct synthetic precursor for introducing fluorine at the 5-position prior to further elaboration at N1, C3, C5, and C7 positions [2]. In the analogous acid pump antagonist (APA) program based on the same scaffold, systematic SAR at C5, C7, and N1 positions yielded compounds 14f and 14g with H⁺/K⁺-ATPase IC₅₀ values of 28 and 29 nM, respectively [2]. While the specific 5-fluoro-3-carboxylic acid intermediate was not the final bioactive compound in these programs, its regioisomeric identity and synthetic accessibility directly determine the efficiency of late-stage diversification and the ultimate potency of derived inhibitors [1][2].

Epigenetics LSD1 Inhibition Oncology

Procurement-Driven Application Scenarios


Kinase Inhibitor Lead Optimization

Medicinal chemistry teams optimizing kinase inhibitor leads can employ 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid as a core building block when the target product profile demands a LogP of approximately 1.4 and TPSA of ~66 Ų . The 2.8-fold higher lipophilicity relative to the non-fluorinated parent scaffold (LogP 0.50) and the 2.6-fold higher lipophilicity relative to the 4-fluoro regioisomer (LogP 0.54) provides a measurable advantage for programs where enhanced passive permeability is required without resorting to additional lipophilic substituents that would increase molecular weight. This scenario is particularly relevant for CNS-penetrant kinase inhibitors, where balancing LogP within the 1–3 range is critical for blood-brain barrier penetration [1].

LSD1 Demethylase Probe Development

Based on the validated pyrrolo[2,3-c]pyridine LSD1 inhibitor chemotype (compound 46: enzymatic IC₅₀ = 3.1 nM, cellular IC₅₀ = 0.6 nM in MV4;11 leukemia cells) , 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid serves as the optimal starting intermediate for synthesizing fluorine-containing LSD1 probes. The 5-fluoro substituent is positioned at a site that does not interfere with the critical carboxylic acid-mediated interactions at the LSD1 catalytic site, while the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold topology demonstrated superior LSD1 inhibition compared to 7-azaindole and other azaindole isomers in the published SAR campaign . Procurement of this specific intermediate enables direct entry into the validated SAR pathway without requiring de novo scaffold synthesis.

Reversible Acid Pump Antagonist Elaboration

In gastric acid suppression programs targeting reversible H⁺/K⁺-ATPase inhibition, 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid provides the core scaffold for systematic SAR exploration at the N1, C5, and C7 positions, as demonstrated by Yoon et al. (2010) where C5- and C7-substituted derivatives achieved IC₅₀ values of 28–29 nM against hog gastric H⁺/K⁺-ATPase . The 5-fluoro substituent serves a dual purpose: it blocks metabolic oxidation at the C5 position while simultaneously tuning the electronic properties of the pyridine ring for optimal potassium-competitive binding . Industrial users pursuing P-CAB development should specify this 5-fluoro-6-azaindole-3-carboxylic acid intermediate rather than non-fluorinated or differently fluorinated analogs to maintain consistency with the published SAR trajectory .

Azaindole-Focused Fragment Library Construction

Fragment-based drug discovery (FBDD) programs constructing azaindole-focused libraries benefit from the inclusion of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid as a fluorinated 6-azaindole fragment due to its favorable physicochemical profile: molecular weight of 180.14 (within fragment Rule-of-Three guidelines), 2 H-bond donors, 2 H-bond acceptors, TPSA of 65.98 Ų, and calculated LogP of 1.40 . The fragment is commercially available at 95–98% purity with standard analytical documentation , making it suitable for high-throughput screening collection assembly. Its differentiated LogP compared to the non-fluorinated fragment (LogP 0.50) [1] and the 7-azaindole isomer (LogP 2.05) ensures that the screening library captures a broader lipophilicity range, increasing the probability of identifying hits with diverse ADME profiles.

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